5-(Bromomethyl)-2-(trifluoromethyl)thiazole
Overview
Description
5-(Bromomethyl)-2-(trifluoromethyl)thiazole is a chemical compound that contains a trifluoromethyl group . This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been a topic of interest in recent years . A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride .Chemical Reactions Analysis
Trifluoromethylation of carbon-centered radical intermediates is a key reaction involving trifluoromethyl-containing compounds . The activation of the C–F bond in organic synthesis is a challenging task, and trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Scientific Research Applications
Thiazole Derivatives in Scientific Research
Therapeutic Applications
Thiazole and its derivatives have been recognized for their significant pharmacological potential. They exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. The diversity of therapeutic applications proposed in patents for thiazole derivatives indicates the versatility of the thiazole scaffold in chemical pharmaceutical research (Leoni et al., 2014).
Antibacterial Activity
Thiazole derivatives have shown significant antibacterial activity against various bacteria and pathogens. Their unique properties make them important in the pharmaceutical industry, not only for their therapeutic potential but also for designing new biological active molecular probes to study antibacterial properties using various processes (Mohanty et al., 2021).
Synthetic Applications
Tandem catalysis, involving thiazole derivatives, has been explored for the synthesis of nitrogen-containing heterocycles. This approach provides an overview of the applications of tandem catalysis in medicinal chemistry, highlighting the potential of thiazole derivatives in developing novel compounds (Campos & Berteina‐Raboin, 2020).
Anticancer Potential
The anticancer potential of thiazole derivatives is notable, with various classes of these derivatives, such as Schiff bases and mono-, di-, tri-, and heterocyclic substituents, showing specific anticancer activity. This highlights the significance of thiazole derivatives in drug discovery for cancer treatment (Jain et al., 2017).
Antioxidant and Anti-inflammatory Agents
Some benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, showing potential as new therapeutic agents in these categories (Raut et al., 2020).
properties
IUPAC Name |
5-(bromomethyl)-2-(trifluoromethyl)-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3NS/c6-1-3-2-10-4(11-3)5(7,8)9/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZYJEJPFGNGQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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